2-Fluoro-5-methylhexanoic acid
Description
2-Fluoro-5-methylhexanoic acid is an organic compound with the molecular formula C7H13FO2. It is a fluorinated carboxylic acid, which means it contains a carboxyl group (-COOH) and a fluorine atom attached to its carbon chain. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can influence its reactivity and interactions in various chemical processes .
Properties
IUPAC Name |
2-fluoro-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIHSKPVAUZUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-methylhexanoic acid in an appropriate solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be scaled up to produce larger quantities of the compound. The use of automated systems and advanced fluorinating agents can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of esters, amides, or carboxylate salts.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted hexanoic acid derivatives.
Scientific Research Applications
2-Fluoro-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the fluorine atom makes it valuable in developing new materials and catalysts.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins. Fluorinated compounds often exhibit enhanced stability and bioavailability, making them useful in drug discovery and development.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in designing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylhexanoic acid involves its interaction with molecular targets through its carboxyl group and fluorine atom. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activity .
Comparison with Similar Compounds
2-Fluorohexanoic acid: Similar structure but lacks the methyl group at the 5-position.
5-Methylhexanoic acid: Similar structure but lacks the fluorine atom.
2-Chloro-5-methylhexanoic acid: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness: 2-Fluoro-5-methylhexanoic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl group can affect its steric interactions and overall molecular shape. These features make this compound a valuable compound for various applications in research and industry .
Biological Activity
2-Fluoro-5-methylhexanoic acid is a fluorinated carboxylic acid that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a carboxyl group (-COOH) and a fluorine atom attached to the carbon chain. The presence of the fluorine atom enhances the compound's stability and reactivity, influencing its interactions with biological systems. The molecular formula is C7H13O2F, and its structure can be represented as follows:
The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. The carboxyl group allows for hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance binding affinity to specific enzymes or receptors. These interactions can modulate several biochemical pathways, leading to observed biological effects such as enzyme inhibition or activation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been studied for its potential to interact with enzymes involved in metabolic pathways, which may lead to altered enzyme activity and subsequent physiological effects.
- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds similar to this compound may exhibit antimicrobial properties, making them candidates for further investigation in drug development.
- Potential as a Therapeutic Agent : The unique properties of this compound position it as a candidate for therapeutic applications, particularly in targeting diseases where enzyme modulation is beneficial.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Binding Affinity | Demonstrated enhanced binding to specific metabolic enzymes compared to non-fluorinated analogs. |
| Study B | Antimicrobial Activity | Showed potential antimicrobial effects against various bacterial strains, warranting further exploration. |
| Study C | Pharmacokinetics | Investigated absorption and distribution in vivo, indicating favorable pharmacokinetic properties for drug development. |
Case Study: Enzyme Interaction
In a study examining the interaction of this compound with metabolic enzymes, researchers found that the compound significantly inhibited the activity of specific enzymes involved in fatty acid metabolism. This suggests that it could play a role in modulating metabolic disorders.
Q & A
Q. What are the key considerations for designing a synthesis route for 2-fluoro-5-methylhexanoic acid?
The synthesis of fluorinated carboxylic acids like this compound requires careful selection of fluorination agents and protection/deprotection strategies for functional groups. For example:
- Stepwise fluorination : Introduce fluorine at the β-position early to avoid steric hindrance from the methyl group at C4. This aligns with methods used for analogous fluorinated benzoic acids (e.g., 2,4-Dichloro-5-fluorobenzoic acid synthesis via nitration and chlorination steps) .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) are preferred for fluorination reactions to stabilize intermediates, as seen in similar fluorocarboxylic acid syntheses .
Q. How can researchers optimize purification of this compound to achieve high yields?
- Chromatographic methods : Use reverse-phase HPLC with a C18 column and a methanol/water gradient. This approach is validated for structurally similar compounds like 5-Fluoro-2-hydroxybenzoic acid .
- Recrystallization : Ethanol-water mixtures (3:1 v/v) are effective for removing unreacted precursors, as demonstrated in purifying fluorinated benzoic acid derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- <sup>19</sup>F NMR : Essential for confirming fluorine incorporation and assessing chemical shifts (δ ≈ -120 to -180 ppm for aliphatic C-F bonds) .
- IR spectroscopy : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and methyl group (C-H bend ~1375 cm⁻¹) signatures .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map nucleophilic attack sites on the carboxylate group. This method is used for fluorinated intermediates in drug discovery .
- Molecular docking : Simulate interactions with enzymes like lipoxygenase, comparing binding affinities to non-fluorinated analogs. Refer to protocols for 5-Fluoro-2-hydroxybenzoic acid in metabolic studies .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated carboxylic acids?
- Meta-analysis : Follow EFSA’s systematic review framework (e.g., tailored search strings for grayanotoxins/5-HMF studies) to aggregate and reconcile disparate datasets .
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate structure-activity relationships .
Q. How do stereochemical factors influence the metabolic stability of this compound?
- Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol (95:5) to separate enantiomers. This method is validated for amino acid derivatives (e.g., (S)-2-amino-4-guanidovaleric acid) .
- Enzymatic assays : Incubate with liver microsomes and monitor degradation via LC-MS. Compare results to non-fluorinated hexanoic acids to quantify fluorine’s steric/electronic effects .
Methodological Challenges and Solutions
Q. Addressing instability during long-term storage of fluorinated carboxylic acids
Q. Designing experiments to study environmental persistence of this compound
- Soil/water microcosms : Use OECD 307 guidelines to measure half-life under aerobic/anaerobic conditions. Include PFAS controls (e.g., PFHxA) for comparative degradation kinetics .
- Analytical quantification : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by HPLC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
